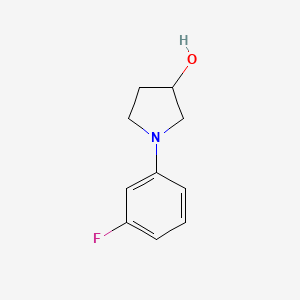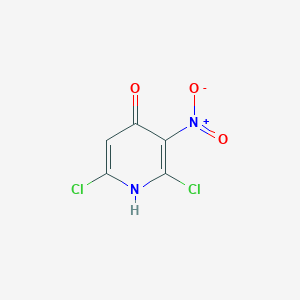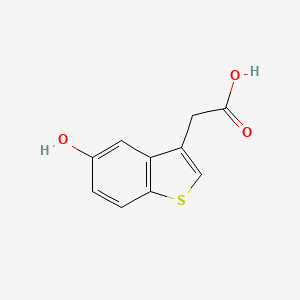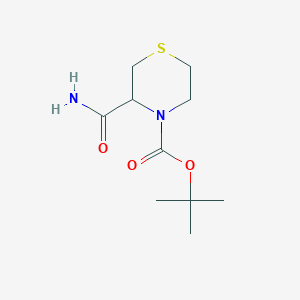![molecular formula C8H5ClN4 B12274560 5-Chloro-3-methyl-imidazo[1,5-c]pyrimidine-7-carbonitrile](/img/structure/B12274560.png)
5-Chloro-3-methyl-imidazo[1,5-c]pyrimidine-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-methyl-imidazo[1,5-c]pyrimidine-7-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,5-c]pyrimidine family. This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a carbonitrile group attached to the imidazo[1,5-c]pyrimidine core. It is of significant interest in organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methyl-imidazo[1,5-c]pyrimidine-7-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1H-imidazole-4-carbonitrile with 1,3-diketones under acidic conditions. This reaction proceeds through a cyclocondensation mechanism, leading to the formation of the imidazo[1,5-c]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methyl-imidazo[1,5-c]pyrimidine-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,5-c]pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
5-Chloro-3-methyl-imidazo[1,5-c]pyrimidine-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 5-Chloro-3-methyl-imidazo[1,5-c]pyrimidine-7-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[1,5-a]pyrimidine: A related compound with a pyrazole ring fused to a pyrimidine ring, known for its diverse biological activities.
Imidazo[1,5-a]pyridine: A compound with a similar core structure but different substituents, leading to distinct chemical and biological properties.
Uniqueness
5-Chloro-3-methyl-imidazo[1,5-c]pyrimidine-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C8H5ClN4 |
|---|---|
Molecular Weight |
192.60 g/mol |
IUPAC Name |
5-chloro-3-methylimidazo[1,5-c]pyrimidine-7-carbonitrile |
InChI |
InChI=1S/C8H5ClN4/c1-5-11-4-7-2-6(3-10)12-8(9)13(5)7/h2,4H,1H3 |
InChI Key |
OZNZAZLUZUUYOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2N1C(=NC(=C2)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![propan-2-yl N-[7-cyano-4-[(3-hydroxyoxolan-2-yl)methyl]-2,3-dihydro-1H-cyclopenta[b]indol-2-yl]carbamate](/img/structure/B12274477.png)
![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridine-3-carbonitrile](/img/structure/B12274485.png)


![9H-Purin-6-amine, 9-[(2R,5S)-5-(aminomethyl)tetrahydro-2-furanyl]-](/img/structure/B12274502.png)


![3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B12274515.png)


![2-(2,4-Dihydroxyphenyl)-3,7-dihydroxy-8-[5-hydroxy-5-methyl-2-(prop-1-en-2-yl)hexyl]-5-methoxy-2,3-dihydro-1-benzopyran-4-one](/img/structure/B12274532.png)
![6-Bromo-5H-pyrido[4,3-b]indole](/img/structure/B12274543.png)
![tert-Butyl 3-hydroxy-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12274551.png)
![2-tert-butyl-1-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12274555.png)
